4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Beschreibung
BenchChem offers high-quality 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-17-15-19(7-10-22(17)33-4)21-16-34-24(25-21)26-23(28)18-5-8-20(9-6-18)35(29,30)27(11-13-31-2)12-14-32-3/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMXUSGAWZFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzamide core with a sulfamoyl group and a thiazole ring, contributing to its unique biological properties. The presence of methoxyethyl groups enhances solubility and bioavailability, making it an interesting candidate for further research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Sulfamoyl Group : Reaction with bis(2-methoxyethyl)amine and sulfuryl chloride.
- Coupling with Benzamide : Final coupling with benzoyl chloride in the presence of a base like triethylamine.
Antimicrobial Properties
Research indicates that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibit significant antimicrobial activity. The mechanism primarily involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to bacterial cell death, suggesting potential use as an antibacterial agent .
Anticancer Activity
Studies have demonstrated that this compound may also possess anticancer properties. It is believed to interact with DNA and various proteins involved in cell cycle regulation, leading to apoptosis in cancer cells. The specific substitution pattern of the molecule enhances its efficacy against certain cancer types .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit growth in various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of traditional antibiotics .
- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity profiles of this compound. Results indicated favorable absorption rates and low toxicity at therapeutic doses .
The primary mechanism involves:
- Enzyme Inhibition : Inhibition of dihydropteroate synthase disrupts folic acid synthesis.
- DNA Interaction : Potential binding to DNA or proteins involved in cellular proliferation may lead to anticancer effects.
Comparative Analysis
| Property | 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide | Other Sulfonamides |
|---|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains | Varies |
| Anticancer Activity | Induces apoptosis in specific cancer cell lines | Limited |
| Mechanism of Action | Enzyme inhibition (dihydropteroate synthase) | Various |
| Solubility | Enhanced by methoxyethyl groups | Generally low |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical agent. The sulfonamide moiety is known for its antibacterial properties, and derivatives like this one are being investigated for their efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit anticancer activity.
The biological activities of this compound have been studied extensively. Key findings include:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives can effectively combat bacterial infections. For instance, derivatives have been screened against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations .
- Anticancer Potential : Some studies suggest that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide possess anticancer properties, potentially acting through mechanisms that induce apoptosis in cancer cells .
Material Science
This compound is also being investigated for applications in material science. Its unique structure may contribute to the development of advanced materials with specific properties such as:
- Biocompatibility : The incorporation of sulfonamide groups can enhance the biocompatibility of materials used in medical devices.
- Conductivity : Research into the electrical properties of sulfonamide derivatives suggests potential applications in conductive polymers and other electronic materials.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structural features to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
- Anticancer Research : In another study, researchers synthesized a series of thiazole-based compounds and assessed their anticancer activity. The findings suggested that these compounds could inhibit tumor growth in vitro, indicating a potential therapeutic role for similar sulfonamide derivatives .
Q & A
Q. What are the critical steps and challenges in synthesizing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves sequential coupling of the thiazole ring with sulfamoyl and benzamide groups. Key steps include:
- Thiazole ring formation : Requires condensation of 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine with appropriate carbonyl precursors under reflux conditions .
- Sulfamoylation : Reaction with bis(2-methoxyethyl)sulfamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfamoyl group .
- Benzamide coupling : Achieved via amide bond formation using 4-carboxybenzamide derivatives and coupling agents like EDC/HOBt .
Optimization : Control temperature (60–80°C), use anhydrous solvents (DMF or acetonitrile), and monitor progress via TLC/HPLC to minimize side reactions .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| HPLC | Purity assessment | Retention time matching, >95% purity threshold | |
| NMR | Structural confirmation | δ 7.2–8.1 ppm (aromatic protons), δ 3.3–3.7 ppm (methoxy groups) | |
| HRMS | Molecular weight verification | m/z calculated for C₃₀H₃₄N₄O₆S₂: 634.19 (observed: 634.18) | |
| IR Spectroscopy | Functional group analysis | Peaks at 1650 cm⁻¹ (amide C=O), 1150 cm⁻¹ (sulfonyl S=O) |
Advanced Research Questions
Q. How does the sulfamoyl group influence the compound’s biological activity, and what structural modifications enhance target selectivity?
- Methodological Answer : The sulfamoyl group contributes to hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase or kinases). Modifications to improve selectivity include:
- Alkyl chain variation : Replacing 2-methoxyethyl with shorter chains (e.g., methyl) reduces steric hindrance but may lower solubility .
- Substituent positioning : Para-substituted benzamide groups improve binding affinity, while meta-substitutions disrupt target engagement .
Validation : Perform competitive binding assays (SPR or ITC) to compare IC₅₀ values of analogs .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin for anticancer assays) .
- Dose-response curves : Generate 8-point curves with triplicate measurements to ensure reproducibility .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(benzo[d]thiazol-2-yl)-3-sulfonamidobenzamide derivatives) to identify trends .
Q. What computational strategies predict the compound’s mechanism of action and binding modes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target identification : Screen against databases like PDB for proteins with sulfamoyl-binding pockets (e.g., EGFR or HSP90) .
- Binding energy analysis : Prioritize poses with ΔG < -8 kcal/mol and RMSD < 2.0 Å after 100 ns simulations .
- Pharmacophore mapping : Align with known inhibitors to validate key interactions (e.g., sulfamoyl-oxyanion interaction in kinases) .
Q. What in vitro models are suitable for assessing pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Aqueous solubility : Shake-flask method at pH 7.4, quantified via UV-Vis spectroscopy .
- Metabolic stability : Incubate with human liver microsomes (HLMs), monitor parent compound depletion via LC-MS/MS .
- Caco-2 permeability : Assess apical-to-basolateral transport to predict oral bioavailability .
Experimental Design Recommendations
Q. How to design experiments comparing the compound with structural analogs?
- Methodology :
- Library synthesis : Prepare analogs with variations in methoxy positioning and sulfamoyl substituents .
- Biological screening : Test against a panel of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus) .
- SAR analysis : Use ClogP and polar surface area (PSA) calculations to correlate structure with activity .
Q. How to validate target engagement in cellular assays?
- Methodology :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/rescue experiments : Use siRNA to silence putative targets and assess activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
